molecular formula C14H14N4O B13521660 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one

1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one

Cat. No.: B13521660
M. Wt: 254.29 g/mol
InChI Key: DGYOYIQIYZRDTB-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amino group on the pyridine ring and the phenyl group on the imidazolidinone ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with phenyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the imidazolidinone ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Aminopyridin-2-yl)-3-methylimidazolidin-2-one: Similar structure but with a methyl group instead of a phenyl group.

    1-(5-Aminopyridin-2-yl)-3-ethylimidazolidin-2-one: Similar structure but with an ethyl group instead of a phenyl group.

    1-(5-Aminopyridin-2-yl)-3-benzylimidazolidin-2-one: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is unique due to the presence of the phenyl group, which can enhance its interactions with aromatic systems in biological targets. This can lead to improved binding affinity and specificity compared to similar compounds with different substituents .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one

InChI

InChI=1S/C14H14N4O/c15-11-6-7-13(16-10-11)18-9-8-17(14(18)19)12-4-2-1-3-5-12/h1-7,10H,8-9,15H2

InChI Key

DGYOYIQIYZRDTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC=C2)C3=NC=C(C=C3)N

Origin of Product

United States

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